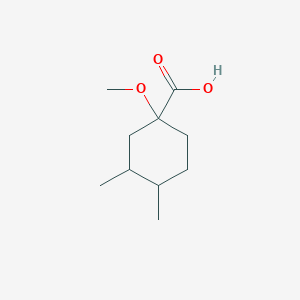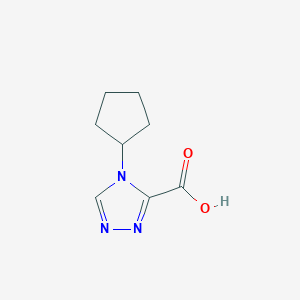
4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has garnered interest due to its unique structure, which includes a cyclopentyl group attached to the triazole ring, making it a valuable candidate for various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Solvent-free reactions and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles.
科学的研究の応用
4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. It can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
類似化合物との比較
- 1,2,4-Triazole-3-carboxylic acid
- 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
- 4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
Comparison: 4-Cyclopentyl-4H-1,2,4-triazole-3-carboxylic acid stands out due to the presence of the cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural uniqueness allows for better interaction with hydrophobic pockets in enzymes and receptors, making it a more potent compound in certain applications .
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
4-cyclopentyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-10-9-5-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |
InChIキー |
JKJTXNQZLWJDTD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=NN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
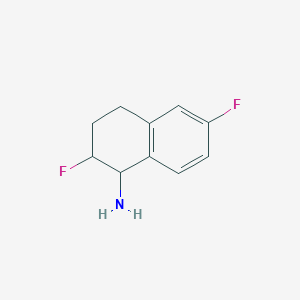
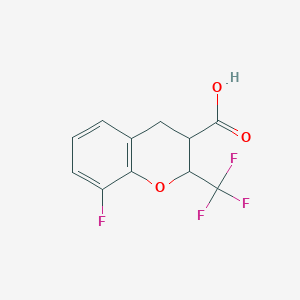
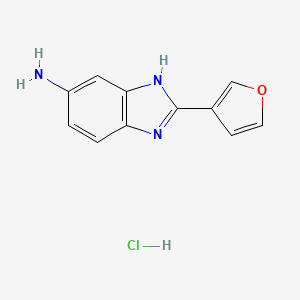

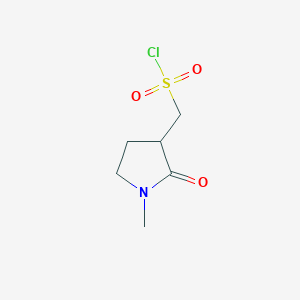
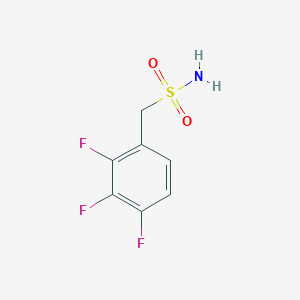

amine](/img/structure/B13208076.png)
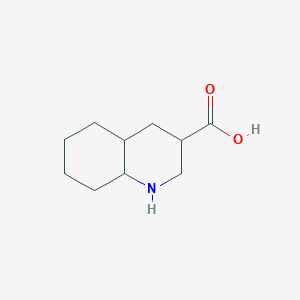
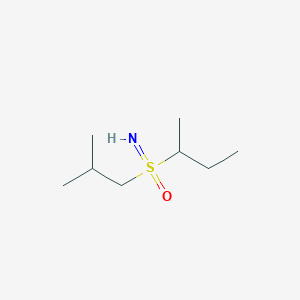
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
